molecular formula C29H34O15 B15130259 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one

Cat. No.: B15130259
M. Wt: 622.6 g/mol
InChI Key: OQEZCWWFGXYLQY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one is a complex organic compound known for its diverse biological activities This compound is characterized by its unique structure, which includes multiple methoxy groups and glycosidic linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of the benzopyran ring. Common reagents used in these reactions include methanol, acetyl chloride, and various catalysts to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound may involve the extraction of natural precursors from plant sources, followed by chemical modifications to achieve the desired structure. Techniques such as column chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the methoxy groups or glycosidic linkages.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of methoxy-substituted benzopyrans.

    Biology: The compound exhibits antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities, are being explored for the development of new drugs.

    Industry: The compound’s unique structure and properties make it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

    Antioxidant Activity: By scavenging free radicals and inhibiting oxidative stress, the compound protects cells from damage.

    Anti-inflammatory Pathways: It may modulate inflammatory responses by interacting with key signaling molecules and enzymes involved in inflammation.

    Neuroprotection: The compound’s ability to protect neurons from oxidative damage and apoptosis is of particular interest in neurodegenerative disease research.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZCWWFGXYLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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